molecular formula C13H9FN2 B2802494 2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile CAS No. 122376-70-9

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

Cat. No. B2802494
M. Wt: 212.227
InChI Key: FAXGMCWXNSTNQI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacophore Design for p38α MAP Kinase Inhibitors

Research has explored synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These inhibitors, including those featuring pyridinyl substituents, aim to achieve higher binding selectivity and potency, a critical area for developing new treatments for inflammatory diseases (Scior, T. et al., 2011).

Impact on HPLC Mobile Phases

A review highlights how the composition of organic solvents affects the pH of buffered HPLC mobile phases and the pKa of analytes. This research is significant for improving the precision of chemical analysis in various scientific and industrial applications (Subirats, X. et al., 2007).

Chemistry of Fluorinated Compounds

Studies on fluorinated graphite intercalation compounds (FGICs) and their molecular dynamics offer insights into the applications of fluorinated materials in enhancing material properties such as thermal stability and chemical resistance (Panich, A., 1993).

Synthetic Approaches to Fluorinated Molecules

Research into practical synthesis methods for fluorinated biphenyls, a key intermediate for various pharmaceuticals, showcases the broader utility of fluorinated compounds in drug development and other chemical manufacturing processes (Qiu, Y. et al., 2009).

Advancements in Heterocyclic Chemistry

Recent advances in the chemistry and pharmacological aspects of 2-pyridone scaffolds emphasize the role of such structures in synthesizing a wide range of biologically active compounds. This research underlines the versatility of pyridone-based structures for drug development (Amer, M. et al., 2021).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable database for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(2-fluorophenyl)-2-pyridin-2-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-12-6-2-1-5-10(12)11(9-15)13-7-3-4-8-16-13/h1-8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGMCWXNSTNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-2-(pyridin-2-yl)acetonitrile

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